(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1601475-89-1
VCID: VC2879841
InChI: InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
SMILES: CC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

CAS No.: 1601475-89-1

Cat. No.: VC2879841

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate - 1601475-89-1

Specification

CAS No. 1601475-89-1
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Standard InChI Key PIXOEWQIZRMJQU-UHFFFAOYSA-N
SMILES CC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Canonical SMILES CC1CC(=O)CN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Basic Properties

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a piperidine derivative characterized by its six-membered nitrogen-containing heterocycle with specific functional groups attached. It contains a tert-butyl ester group, a methyl substituent at the 3-position, and a ketone functionality at the 5-position . The (S) prefix denotes its specific stereochemistry, indicating the spatial arrangement of atoms that can significantly influence its biological activity and chemical reactivity .

Identification Data

The compound is identified by various designations in chemical databases and commercial catalogs, as summarized in Table 1.

Table 1: Identification Parameters of (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

ParameterValue
CAS Number1601475-89-1
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
PubChem CID119081421
IUPAC Nametert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in scientific literature and commercial contexts:

  • (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

  • tert-butyl (S)-3-methyl-5-oxopiperidine-1-carboxylate

  • tert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate

  • 1-Piperidinecarboxylic acid, 3-methyl-5-oxo-, 1,1-dimethylethyl ester, (3S)-

  • (S)-3-Methyl-5-oxo-piperidine-1-carboxylic acid tert-butyl ester

  • (3S)-1-Boc-3-methyl-5-oxo-piperidine

Physicochemical Properties

Understanding the physicochemical properties of (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is essential for predicting its behavior in various chemical and biological systems.

Structural Representations

The compound can be represented through various chemical notations as shown in Table 2.

Table 2: Structural Representations

Representation TypeValue
SMILESC[C@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyPIXOEWQIZRMJQU-QMMMGPOBSA-N

Physical and Chemical Characteristics

The compound possesses several notable physical and chemical characteristics that determine its reactivity and handling properties:

  • It features a tert-butyl group providing lipophilicity

  • Contains a methyl group at the 3-position

  • Has a carboxylate group that influences its reactivity

  • Features a ketone functionality at the 5-position

  • The chiral center at the 3-position gives it specific optical activity

Stereochemistry and Structural Features

Stereochemical Configuration

The (S) configuration at the 3-position is a crucial aspect of this compound, distinguishing it from its enantiomer. This specific stereochemistry can significantly influence:

  • Binding affinity to biological targets

  • Reactivity in asymmetric syntheses

  • Potential biological activity in pharmaceutical applications

Functional Group Analysis

The compound contains several functional groups that contribute to its chemical behavior:

  • Piperidine Ring: The six-membered nitrogen heterocycle serves as the core structure

  • tert-Butyl Ester: This group contributes to the compound's lipophilicity and solubility in organic solvents

  • Ketone Group: The 5-oxo functionality provides a reactive site for nucleophilic additions

  • Methyl Group: The 3-methyl substituent influences the conformation and reactivity of the ring

Comparison with Related Compounds

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate has structural similarities and differences with several related compounds, particularly its positional isomer tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS: 181269-69-2) . The key differences include:

  • The position of the oxo group (5-position versus 4-position)

  • Different conformational properties

  • Potentially different reactivity profiles in chemical transformations

  • Distinct biological activity potential

Synthesis Methods

Industrial Production Considerations

For industrial-scale production, several factors must be considered:

  • Scalability of synthetic routes

  • Availability and cost of starting materials

  • Efficiency of catalysts

  • Optimization of reaction conditions

  • Purity requirements for downstream applications

The patent literature suggests that optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate derivatives can be industrially produced in large amounts with high purity using commercially available reagents and solvents . Similar processes may be applicable to the 5-oxo isomer.

Chemical Reactivity and Applications

Applications in Organic Synthesis

The compound serves as a valuable chiral building block in organic synthesis for several reasons:

  • Its defined stereochemistry provides a starting point for stereoselective syntheses

  • The protected nitrogen allows selective manipulations at other positions

  • The ketone functionality provides a handle for further transformations

  • Its rigid structure can be incorporated into more complex molecular frameworks

Medicinal Chemistry Applications

In medicinal chemistry, this compound may serve as:

  • An intermediate in the synthesis of biologically active piperidine derivatives

  • A building block for the construction of drug candidates

  • A chiral template for creating molecular libraries with specific three-dimensional arrangements

Supplier IDPurityTypical Pack SizePrice (Approximate)Lead Time
VC2879841Not specifiedVariousNot specifiedNot specified
M33425597%1g$2726.00 USD1-3 weeks
GF48184Not specifiedSample solution (25 μL, 10mM)Not specifiedNot specified
T629780-100mg≥97%100 mgNot specified5 days

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